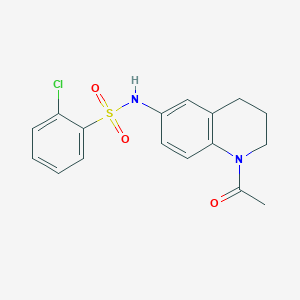

2-(4-((4-(噻吩-2-基)噻唑-2-基)甲基)哌嗪-1-基)乙酰胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that have garnered interest due to their potential biological and pharmacological properties. Compounds with similar structural motifs, particularly those featuring piperazine and thiadiazole groups, have been explored for various applications including anticancer, anti-inflammatory, and antimicrobial activities. These investigations stem from the unique interactions that such compounds can have with biological targets, owing to their distinct molecular frameworks.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that ensure the incorporation of the desired functional groups into the final structure. For example, the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides involves multiple steps with well-defined reaction conditions, showcasing the complexity and precision required in chemical synthesis processes (Boddu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopy, plays a crucial role in confirming the configurations and conformations of synthesized compounds. Studies have detailed the crystal structures of similar compounds, providing insights into their molecular geometries and the interactions that stabilize their structures in solid states (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with biological targets through mechanisms such as enzyme inhibition or receptor modulation. For instance, certain derivatives have been evaluated for their anticancer activity through mechanisms including VEGFR-2-TK inhibition, highlighting the chemical reactivity and potential therapeutic applications of these molecules (Hassan et al., 2021).

Physical Properties Analysis

The physical properties, including solubility and stability, are critical for the practical application of any chemical compound. Enhanced aqueous solubility, for example, is often a target in drug development to improve bioavailability. Modifications in molecular design, such as the insertion of piperazine units, have been shown to significantly affect these properties, as seen in the development of aqueous-soluble ACAT inhibitors (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the potential for undergoing specific chemical transformations, are essential for understanding the behavior of these compounds in biological systems and their potential for further modification. For example, the antimicrobial and antitumor activities of certain thiadiazole derivatives have been attributed to their specific chemical structures and the presence of substituents that enhance their reactivity (Wu et al., 2017).

科学研究应用

合成和生物活性

研究已经探索了含有哌嗪类化合物的合成,例如2-(4-((4-(噻吩-2-基)噻唑-2-基)甲基)哌嗪-1-基)乙酰胺草酸盐,揭示了它们潜在的生物活性。例如,含有哌嗪的新型1,3,4-噻二唑酰胺化合物表现出对十字花科拟谷物Xanthomonas campestris pv. oryzae的抑制作用,并显示出对烟草花叶病毒的抗病毒活性(Xia, 2015)。

抗增殖活性

一项研究合成了2-(4-(2-氧代-1,2-二氢喹啉-4-基)哌嗪-1-基)-N-(4-苯基噻唑-2-基)乙酰胺衍生物,发现它们表现出显著的抗癌活性。这些化合物对乳腺癌T-47D细胞系表现出细胞毒活性,并抑制了VEGFR-2-TK,表明具有作为抗增殖剂的潜力(Hassan et al., 2021)。

抑制剂:酰基辅酶A:胆固醇O-酰转移酶

研究确定了一种结构类似于2-(4-((4-(噻吩-2-基)噻唑-2-基)甲基)哌嗪-1-基)乙酰胺草酸盐的化合物作为人类酰基辅酶A:胆固醇O-酰转移酶(ACAT)的有效抑制剂,显示出在涉及ACAT-1过表达的疾病治疗中的前景(Shibuya et al., 2018)。

抗癌药物

合成N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺,与所讨论的化合物相关的结构,对人类肺腺癌细胞表现出抗癌活性,表明具有作为抗癌药物的潜力(Evren et al., 2019)。

抗精神病评估

类似于感兴趣的化合物,已合成和评估了芳基哌嗪衍生物的抗精神病活性。这些化合物在生物筛选中表现出积极结果,因此显示出作为药物发现中的构建块的潜力(Bari et al., 2019)。

未来方向

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

属性

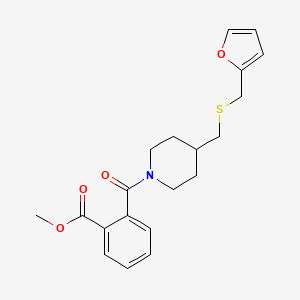

IUPAC Name |

oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2.C2H2O4/c15-13(19)8-17-3-5-18(6-4-17)9-14-16-11(10-21-14)12-2-1-7-20-12;3-1(4)2(5)6/h1-2,7,10H,3-6,8-9H2,(H2,15,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNWSQKMMBAQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)

![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)